molecular formula C13H13N3O2 B5910782 1-hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime

1-hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime

Cat. No.: B5910782
M. Wt: 243.26 g/mol
InChI Key: FOTAKYZZXWKROI-XNTDXEJSSA-N
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Description

1-Hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a hydroxy group, a phenyl ring, and an oxime functional group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of o-phenylenediamine with a suitable carbonyl compound to form the benzimidazole core. Subsequent functionalization steps introduce the hydroxy and oxime groups. Reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The oxime group can be reduced to form an amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Its potential as an anti-inflammatory and anticancer agent has been explored in preclinical studies.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime involves its interaction with specific molecular targets. The hydroxy and oxime groups can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-Hydroxy-2-phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one oxime can be compared with other benzimidazole derivatives, such as:

    1-Hydroxy-2-phenylbenzimidazole: Lacks the tetrahydro and oxime groups, resulting in different chemical properties and biological activities.

    2-Phenyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-4-one:

The presence of the hydroxy and oxime groups in this compound makes it unique and enhances its potential for various applications .

Properties

IUPAC Name

(NE)-N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-15-10-7-4-8-11-12(10)14-13(16(11)18)9-5-2-1-3-6-9/h1-3,5-6,17-18H,4,7-8H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTAKYZZXWKROI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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